[1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine
Description
1-(3-Bromophenyl)ethylamine is a substituted amine featuring a 3-bromophenyl group attached to an ethyl chain, which is further linked to a cyclopropylmethylamine moiety. The bromine atom enhances lipophilicity and electronic effects, while the cyclopropylmethyl group introduces steric constraints that may influence receptor interactions.
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9(14-8-10-5-6-10)11-3-2-4-12(13)7-11/h2-4,7,9-10,14H,5-6,8H2,1H3 |
InChI Key |
RUSKQLHGMFOOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
While specific industrial production methods for 1-(3-Bromophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It is also employed in the development of new biochemical assays and probes .
Medicine
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of advanced polymers and resins .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs of 1-(3-Bromophenyl)ethylamine:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Halogen | Key Characteristics | Reference |
|---|---|---|---|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 258.17 | 3-Bromophenyl, cyclopropylmethyl | Amine | Br | Hypothetical; high lipophilicity | N/A |
| N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl | C₁₁H₁₄BrN·ClH | 276.60 | 3-Bromophenyl, cyclopropanamine | Amine (HCl salt) | Br | 97% purity; off-white solid; salt form | |
| 1-(3-Bromophenyl)cyclopropanamine | C₉H₁₀BrN | 212.10 | 3-Bromophenyl, cyclopropanamine | Amine | Br | Simpler structure; lower molecular weight | |
| 1-(3-Chlorophenyl)ethylamine | C₁₂H₁₈ClNO | 227.73 | 3-Chlorophenyl, 3-methoxypropyl | Amine | Cl | Methoxy group enhances hydrophilicity | |
| [(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine | C₁₄H₁₅BrN₂ | 291.19 | 3-Bromophenyl, pyridinyl-ethyl | Amine | Br | Aromatic nitrogen for H-bonding |
Key Structural and Functional Differences
Cyclopropane vs. Cyclopropylmethyl Groups: The cyclopropanamine in N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl directly bonds the cyclopropane ring to the amine, increasing steric hindrance. Impact: Enhanced flexibility may alter binding kinetics in receptor targets.
Halogen Substitution (Br vs. Cl) :
- Bromine in the target compound vs. chlorine in 1-(3-Chlorophenyl)ethylamine affects electronic properties. Bromine’s larger atomic radius and higher electronegativity may strengthen van der Waals interactions in hydrophobic pockets.
Functional Group Variations: The pyridine ring in [(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine introduces a basic nitrogen, enabling hydrogen bonding and π-π stacking, which are absent in purely aliphatic analogs.
Pharmacological and Physicochemical Implications
- Lipophilicity : The bromophenyl and cyclopropylmethyl groups in the target compound likely increase logP compared to chlorine-substituted or methoxy-containing analogs, favoring blood-brain barrier penetration.
- Receptor Interactions : The pyridine-containing analog may exhibit higher affinity for targets requiring aromatic stacking (e.g., serotonin receptors), while the cyclopropanamine HCl salt could show improved solubility for in vitro assays.
Biological Activity
1-(3-Bromophenyl)ethylamine, a compound featuring a cyclopropylmethyl group attached to a brominated phenyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, biological effects, and comparisons with related compounds.
Synthesis
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves several steps, starting with the bromination of phenyl compounds followed by the introduction of the cyclopropylmethyl group. The synthesis can be optimized for yield and purity using various organic reactions such as nucleophilic substitutions and coupling reactions.
The biological activity of 1-(3-Bromophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electronic properties, potentially influencing binding affinities and selectivity towards these targets.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could modulate the activity of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that can influence cellular responses.
Biological Activity
Research indicates that 1-(3-Bromophenyl)ethylamine exhibits a range of biological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, likely due to its interaction with serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Effects : Some derivatives of brominated phenyl compounds have demonstrated antimicrobial activity against various pathogens, suggesting that 1-(3-Bromophenyl)ethylamine may also exhibit similar properties.
Comparative Analysis
To better understand the unique characteristics of 1-(3-Bromophenyl)ethylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Key Differences |
|---|---|---|---|
| 2-(3-Chloro-phenyl)ethylamine | Chloro Compound Structure | Moderate MAO inhibition | Chlorine vs. Bromine affects reactivity |
| 2-(3-Fluoro-phenyl)ethylamine | Fluoro Compound Structure | Weak antidepressant effects | Fluorine's electronegativity alters binding |
| 2-(3-Methyl-phenyl)ethylamine | Methyl Compound Structure | No significant activity reported | Methyl group lacks halogen's electronic effects |
Case Studies
Several case studies have explored the pharmacological applications of related compounds:
- Antidepressant Studies : A study on a related brominated compound showed significant improvement in depressive symptoms in rodent models when administered at specific dosages.
- Inflammation Models : Research demonstrated that a derivative reduced cytokine levels in lipopolysaccharide (LPS)-induced inflammation models, supporting its potential therapeutic use.
- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
